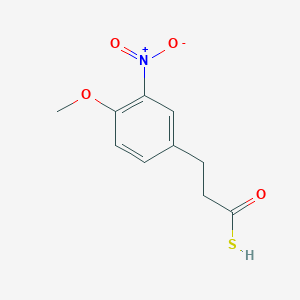

4-Methoxy-3-nitrobenzylthioacetic acid

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Chemical Identification

The compound’s IUPAC name is [(4-methoxy-3-nitrobenzyl)sulfanyl]acetic acid , reflecting its core benzene ring substituted with a methoxy group at position 4, a nitro group at position 3, and a thioacetic acid side chain attached via a benzylsulfanyl (-S-) linkage. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₅S |

| Molecular Weight | 257.27 g/mol |

| CAS Registry Number | 22216-44-0 |

| SMILES | COC1=CC=C(CSCC(=O)O)C=C1N+=O |

| PubChem CID | Not explicitly listed in sources |

The compound is also referred to as [(4-methoxy-3-nitrobenzyl)thio]acetic acid and 4-methoxy-3-nitrobenzylthioacetic acid .

Molecular Geometry and Conformational Analysis

The benzene ring adopts a planar geometry due to delocalized π-electrons. Substituents are positioned as follows:

- Methoxy group (-OCH₃) : Ortho/para-directing and electron-donating via resonance, located at position 4.

- Nitro group (-NO₂) : Meta-directing and electron-withdrawing, positioned at position 3.

- Thioacetic acid moiety (-S-CH₂COOH) : Attached via a benzylsulfanyl linkage to position 1 of the benzene ring.

The thioether bond (-S-) and acetic acid side chain introduce steric bulk, influencing molecular conformation. The carboxylic acid group adopts a trans configuration relative to the benzylsulfanyl chain, minimizing steric hindrance.

Electronic Structure and Resonance Stabilization Effects

The nitro group’s strong electron-withdrawing nature dominates the electronic landscape, deactivating the benzene ring and directing electrophilic substitution to the meta position relative to itself. Key resonance effects include:

- Nitro Group Resonance : Delocalization of negative charge from the nitro group stabilizes the benzene ring, as shown in Figure 1.

- Methoxy Group Interaction : The methoxy group’s electron-donating resonance partially counteracts the nitro group’s withdrawal, creating a balance of electronic effects at position 4.

- Thioether Conjugation : The sulfur atom’s lone pairs participate in resonance with the adjacent carbon, stabilizing the thioether bond and influencing reactivity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR Data (CDCl₃ or DMSO-d₆):

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| OCH₃ (methoxy) | 3.8–3.9 | Singlet |

| CH₂ (benzylsulfanyl) | 3.8–4.0 | Singlet |

| CH₂ (acetic acid) | 3.2–3.5 | Quartet |

| COOH (carboxylic acid) | ~12.0 | Broad singlet |

| Aromatic protons | 6.8–7.8 | Multiplet |

The aromatic protons exhibit splitting patterns influenced by the nitro and methoxy groups, with downfield shifts due to electron-withdrawing effects.

¹³C NMR Data :

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (carboxylic acid) | ~170 |

| OCH₃ (methoxy) | ~55 |

| NO₂ (nitro) | ~150 |

| Aromatic carbons | 110–160 |

Infrared (IR) and Raman Vibrational Signatures

Key IR Absorption Bands :

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O (carboxylic acid) | ~1700 |

| NO₂ asymmetric stretch | ~1520 |

| NO₂ symmetric stretch | ~1350 |

| C-O (methoxy) | ~2830–2850 |

| S-C (thioether) | ~700–800 |

Raman Spectroscopy :

- Nitro Group : Strong peaks at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

- Thioether : Distinctive peak at ~650 cm⁻¹ for S-C stretching.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI) Mass Spectrum :

| Fragment | m/z | Relative Abundance |

|---|---|---|

| Molecular ion (C₁₀H₁₁NO₅S⁺) | 257.03 | 15% |

| [C₈H₈NO₃S]⁺ (loss of CH₂COOH) | 197.02 | 100% (base peak) |

| [C₈H₇NO₃]⁺ | 181.01 | 30% |

The base peak at m/z 197 corresponds to the benzylsulfanyl-nitro-methoxy fragment, while the molecular ion at m/z 257 confirms the molecular formula.

UV-Vis Absorption Characteristics

UV-Vis Spectrum (MeOH or EtOH):

| Transition | λ_max (nm) | ε (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π → π* (aromatic ring) | ~260–280 | ~10,000 |

| n → π* (carboxylic acid) | ~250 | ~1,500 |

The strong absorbance at ~260–280 nm arises from the conjugated nitro-methoxy system, while the carboxylic acid contributes to absorption below 250 nm.

Propriétés

IUPAC Name |

3-(4-methoxy-3-nitrophenyl)propanethioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c1-15-9-4-2-7(3-5-10(12)16)6-8(9)11(13)14/h2,4,6H,3,5H2,1H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKGGAIJJZAIAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)S)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80849393 | |

| Record name | 3-(4-Methoxy-3-nitrophenyl)propanethioic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22216-44-0 | |

| Record name | 3-(4-Methoxy-3-nitrophenyl)propanethioic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

4-Methoxy-3-nitrobenzylthioacetic acid (CAS No. 22216-44-0) is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer treatment and anti-inflammatory properties. This article provides an in-depth examination of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Target Interactions

this compound primarily interacts with several biological targets, including enzymes and receptors involved in inflammatory responses and cell proliferation. It has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation, particularly in cancer cells . The compound also modulates the expression of cyclins and pro-apoptotic proteins, leading to apoptosis in malignant cells .

Biochemical Pathways

The compound affects various biochemical pathways:

- Inflammatory Mediators : It inhibits the production of pro-inflammatory mediators such as prostaglandins and nitric oxide by affecting cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) activities .

- Cell Cycle Regulation : By downregulating cyclin D1 and upregulating NOXA and BIM, it induces cell cycle arrest and apoptosis .

Biological Activity Overview

Case Studies and Research Findings

- In Vitro Studies on Leukemic Cells

-

Animal Model Evaluations

- In animal models, administration of the compound showed promising results in reducing tumor size without significant toxicity at lower doses. The modulation of immune responses was also noted, suggesting a dual role in both direct cytotoxicity against tumor cells and indirect effects through immune system enhancement .

-

Clinical Implications

- The compound is currently being investigated for its potential application in treating myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Preliminary findings indicate a reduction in cytogenetically abnormal cells with minimal impact on normal hematopoiesis, suggesting a favorable therapeutic window .

Applications De Recherche Scientifique

Medicinal Chemistry

4-Methoxy-3-nitrobenzylthioacetic acid has been utilized in the synthesis of various bioactive compounds, particularly in the development of anti-cancer agents.

Case Studies

- Synthesis of Anti-Cancer Agents : It has been reported that derivatives of this compound exhibit significant cytotoxicity against tumor cells. For instance, modifications of this compound led to the creation of novel (E)-styryl benzyl sulfones that act as allosteric inhibitors of serine/threonine and tyrosine kinases, which are crucial in cancer cell proliferation pathways. These compounds demonstrated promising results in soft agar assays and nude mouse xenograft models, indicating their potential as therapeutic agents with lower toxicity profiles compared to conventional chemotherapeutics .

- Clinical Applications : The compound's derivatives have entered clinical trials, such as sodium (E)-2-{2-methoxy-5-[(2′,4′,6′-trimethoxystyrylsulfonyl)methyl]phenylamino}-acetate (ON 01910.Na), which is currently undergoing Phase III trials for myelodysplastic syndromes (MDS). The compound showed efficacy in reducing cytogenetically abnormal cells while minimally impacting normal hematopoiesis .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis due to its ability to participate in various chemical reactions.

Synthesis Pathways

- Reactions Involving Nitro Compounds : this compound can be transformed into other functionalized compounds through nucleophilic substitution and oxidation reactions. For example, it can be oxidized to form sulfoxides and subsequently condensed with other aromatic aldehydes to yield complex structures with potential biological activity .

Proteomics Research

In proteomics, this compound is utilized as a reagent for labeling proteins and studying their interactions.

Applications in Proteomics

- Labeling Reagents : The compound's reactive thioester group allows it to conjugate with amino acids in proteins, facilitating the study of protein dynamics and interactions within biological systems. This application is crucial for understanding disease mechanisms at the molecular level .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of anti-cancer agents | Potent cytotoxicity; Phase III clinical trials |

| Organic Synthesis | Intermediate for various chemical transformations | Formation of biologically active derivatives |

| Proteomics Research | Protein labeling and interaction studies | Insights into protein dynamics and disease mechanisms |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomers: 6-Methoxy-3-nitrobenzylthioacetic Acid

The positional isomer 6-methoxy-3-nitrobenzylthioacetic acid (5g) differs in the methoxy group’s placement (6-position vs. 4-position). Key differences include:

- Synthesis Yield : 86% (vs. 96% for 5a) .

- Melting Point : 76–78 °C (vs. 129–133 °C for 5a), indicating reduced crystallinity due to altered substituent positioning .

- ¹H NMR (CDCl₃) : Aromatic protons at δ 7.29–8.30, reflecting deshielding effects from the nitro group’s meta orientation relative to the methoxy group .

Oxidation Products: Sulfonylacetic Acids

Oxidation of 4-methoxy-3-nitrobenzylthioacetic acid with H₂O₂ yields 4-methoxy-3-nitrobenzylsulfonylacetic acid (6a), converting the thioether (-S-) to a sulfone (-SO₂-):

Functional Group Variants

Amino vs. Nitro Substitution

4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (C₁₀H₁₃NO₅S) replaces the nitro group with an amino group, enhancing nucleophilicity but reducing stability under oxidative conditions .

Hydroxy and Ethoxy Derivatives

- 4-Hydroxy-3-methoxy-5-nitrobenzoic acid: Lacks the thioacetic acid chain, reducing molecular weight (C₉H₉NO₆, 227.17 g/mol) and increasing hydrogen-bonding capacity .

Difluoromethoxy Analogs

[4-(Difluoromethoxy)-3-methoxybenzyl]thioacetic acid (C₁₁H₁₂F₂O₄S) incorporates fluorine atoms, increasing electronegativity and metabolic stability (molecular weight: 278.27 g/mol) .

Tabulated Comparison of Key Compounds

| Compound Name | Molecular Formula | Substituent Positions | Melting Point (°C) | Yield (%) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₁NO₅S | 4-OCH₃, 3-NO₂ | 129–133 | 96 | Thioacetic acid |

| 6-Methoxy-3-nitrobenzylthioacetic acid | C₁₀H₁₁NO₅S | 6-OCH₃, 3-NO₂ | 76–78 | 86 | Thioacetic acid |

| 4-Methoxy-3-nitrobenzylsulfonylacetic acid | C₁₀H₁₁NO₇S | 4-OCH₃, 3-NO₂ | 137–139 | 51 | Sulfonylacetic acid |

| 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid | C₁₀H₁₃NO₅S | 4-NH₂, 5-SO₂C₂H₅ | N/A | N/A | Amino, sulfonyl, carboxylic acid |

| [4-(Difluoromethoxy)-3-methoxybenzyl]thioacetic acid | C₁₁H₁₂F₂O₄S | 4-OCHF₂, 3-OCH₃ | N/A | N/A | Difluoromethoxy, thioacetic acid |

Impact of Substituent Positioning and Functional Groups

- Electronic Effects : The nitro group’s electron-withdrawing nature enhances acidity of the thioacetic acid proton (δ 12.60 in 5a) . Methoxy groups donate electrons, modulating aromatic ring reactivity.

- Steric Effects : Bulkier substituents (e.g., ethoxy in ) reduce reaction yields and alter crystal packing (evident in melting point variations).

Méthodes De Préparation

General Synthetic Strategy Overview

The synthesis of 4-methoxy-3-nitrobenzylthioacetic acid generally proceeds via the following key steps:

- Preparation of the substituted benzyl precursor (4-methoxy-3-nitrobenzyl derivatives).

- Introduction of the thioacetic acid group via nucleophilic substitution or related sulfur chemistry.

- Functional group transformations including oxidation or reduction as needed.

The synthetic routes are often tailored to optimize yield, purity, and scalability.

Preparation of 4-Methoxy-3-Nitrobenzyl Precursors

A crucial starting point is the synthesis of 3-nitro-4-methoxybenzyl derivatives such as 3-nitro-4-methoxybenzyl chloride or 3-nitro-4-methoxybenzyl alcohol. According to a Chinese patent (CN104356000A), 3-nitro-4-methoxybenzoic acid can be prepared by nitration of 4-methoxybenzyl derivatives followed by oxidation steps. The benzyl chloride or benzyl alcohol intermediates are then used for further functionalization.

Oxidation and Reduction Steps

In some synthetic schemes, oxidation of the sulfide to sulfoxide or sulfone derivatives is performed for further functionalization or biological activity modulation. Controlled oxidation with hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) is commonly employed.

| Oxidant | Product Formed | Conditions | Yield/Notes |

|---|---|---|---|

| 30% H2O2 + HFIP | Sulfoxide | Room temperature | Moderate yield |

| m-CPBA | Sulfone | Mild conditions | High selectivity |

Reduction of nitro groups to amino groups on the benzyl ring is also reported using sodium hydrosulfite or catalytic hydrogenation to modify the compound for subsequent reactions.

Comparative Synthetic Routes and Yields

The following table summarizes key preparation methods and their reported yields and conditions:

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Thiourea route | 3-nitro-4-methoxybenzyl chloride | Thiourea, NH3, chloroacetic acid | Aqueous, moderate temp | Moderate | Multi-step, moderate overall yield |

| Direct substitution | 3-nitro-4-methoxybenzyl chloride | Sodium thioacetate | Organic solvent, reflux | Not explicitly reported | Potentially simpler |

| Oxidation to sulfoxide/sulfone | This compound | H2O2, m-CPBA | Room temp to mild reflux | Moderate to high | For derivative synthesis |

Research Findings and Optimization Notes

- The thiourea method, while classical, suffers from moderate yields and requires careful control of reaction conditions to avoid side-products.

- Oxidation steps must be carefully controlled to prevent over-oxidation or decomposition of sensitive groups.

- The presence of electron-donating methoxy and electron-withdrawing nitro groups influences the reactivity of the benzyl moiety, affecting substitution rates and regioselectivity.

- Use of mild bases and solvents such as water or methanol can improve reaction selectivity and environmental compatibility.

- Purification is typically achieved by crystallization or chromatography, with HPLC used for isomeric purity assessment.

Summary Table of Key Synthetic Steps

| Step No. | Reaction | Reagents/Conditions | Product | Yield/Remarks |

|---|---|---|---|---|

| 1 | Nitration of 4-methoxybenzyl derivatives | Nitric acid, controlled temp | 3-nitro-4-methoxybenzyl chloride/alcohol | High regioselectivity |

| 2 | Formation of isothiouronium salt | Thiourea, water | Intermediate salt | Moderate yield |

| 3 | Reduction to mercaptan | Ammonia or reducing agent | 3-nitro-4-methoxybenzyl mercaptan | Low to moderate yield |

| 4 | Thioacetic acid formation | Chloroacetic acid, base | This compound | Moderate yield |

| 5 | Optional oxidation | H2O2, m-CPBA | Sulfoxide or sulfone derivatives | Moderate to high yield |

Q & A

Q. What are the optimal synthetic routes for 4-Methoxy-3-nitrobenzylthioacetic acid, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer: The synthesis typically involves nitration and alkylation steps. For example, nitro groups can be introduced via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Subsequent thioether formation may utilize monochloroacetic acid in alkaline conditions (e.g., NaOH/ethanol) with reflux (26 hours) to enhance reactivity . Adjusting pH during purification (e.g., acidification to pH 3–4) improves crystallization. Yields can be optimized by varying catalysts (e.g., piperidine for Knoevenagel condensations) or solvent systems (e.g., ethanol vs. DMF) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer: Use a combination of ¹H/¹³C NMR to confirm aromatic substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, nitro groups deshielding adjacent protons). IR spectroscopy identifies functional groups (C=O at ~1700 cm⁻¹, S–C at ~650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks. Elemental analysis (C, H, N) should match theoretical values within ±0.3% to confirm purity . For ambiguous signals, 2D NMR (COSY, HSQC) resolves connectivity.

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer: While direct safety data for this compound is limited, analogous nitro-aromatics require precautions:

- Use fume hoods and nitrile gloves to avoid inhalation/skin contact.

- Store away from reducing agents (risk of exothermic decomposition).

- Neutralize waste with dilute NaOH before disposal. Emergency protocols should follow GHS guidelines for irritants (e.g., eye flushing with water for 15 minutes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel derivatives of this compound?

- Methodological Answer: Contradictions often arise from isomerism or impurities. For example:

- Regioisomers: Compare NOESY NMR to confirm spatial proximity of substituents.

- Tautomerism: Use variable-temperature NMR to detect equilibrium shifts.

- Impurities: Recrystallize using mixed solvents (e.g., ethanol/water) and re-analyze via HPLC (C18 column, 254 nm UV detection). Cross-validate with X-ray crystallography if crystals form .

Q. What strategies are recommended for optimizing the regioselectivity in electrophilic substitution reactions involving this compound?

- Methodological Answer: The meta-directing nitro group and ortho/para-directing methoxy compete. To favor specific positions:

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: The electron-withdrawing nitro group reduces electron density on the aromatic ring, slowing nucleophilic attacks but enhancing oxidative coupling. Methoxy groups donate electrons via resonance, activating adjacent positions. For Suzuki-Miyaura couplings:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.